molecular formula C14H16N2 B2432784 Benzyl[1-(pyridin-2-yl)ethyl]amine CAS No. 1019482-76-8

Benzyl[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B2432784
CAS No.: 1019482-76-8
M. Wt: 212.296
InChI Key: XYRJHZVSLCNHPW-UHFFFAOYSA-N
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Description

Benzyl[1-(pyridin-2-yl)ethyl]amine is a chemical compound with the molecular formula C14H16N2. It is also known by its IUPAC name, N-benzyl-1-(2-pyridinyl)ethanamine. This compound is characterized by the presence of a benzyl group attached to a pyridin-2-yl ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Benzyl[1-(pyridin-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for Benzyl[1-(pyridin-2-yl)ethyl]amine indicates that it has a signal word of “Danger” according to its MSDS .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Benzyl[1-(pyridin-2-yl)ethyl]amine may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . It is possible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[1-(pyridin-2-yl)ethyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 2-pyridyl ethylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[1-(pyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-benzyl-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(14-9-5-6-10-15-14)16-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRJHZVSLCNHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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